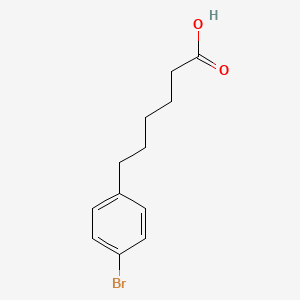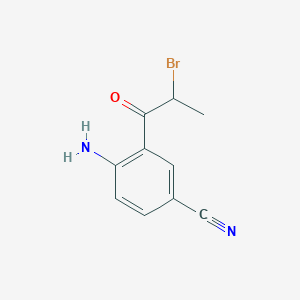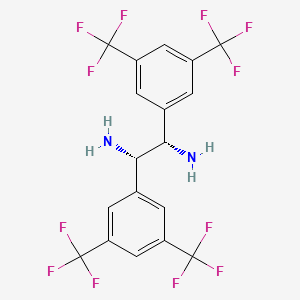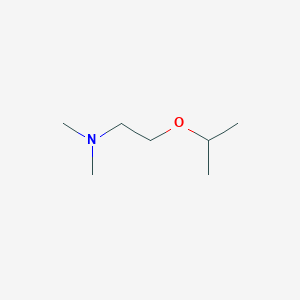
2-Isopropoxy-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxy-N,N-dimethylethanamine is a tertiary amine with a unique structure that includes an isopropoxy group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-N,N-dimethylethanamine can be achieved through several methods. One common approach involves the reaction of N,N-dimethylethanolamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with catalysts such as copper or palladium can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropoxy-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
2-Isopropoxy-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex amine structures.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Isopropoxy-N,N-dimethylethanamine involves its interaction with molecular targets through its amine and isopropoxy groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation. The compound’s reactivity is influenced by the electronic properties of the nitrogen atom and the steric hindrance provided by the isopropoxy group .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethanamine: A simpler tertiary amine without the isopropoxy group.
N,N-Diisopropylethylamine: Contains two isopropyl groups and an ethyl group attached to the nitrogen atom.
N,N-Dimethyl-2-propanamine: Similar structure but with different alkyl groups attached to the nitrogen.
Uniqueness
2-Isopropoxy-N,N-dimethylethanamine is unique due to the presence of the isopropoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications where other tertiary amines may not be suitable .
Propiedades
Número CAS |
71126-59-5 |
|---|---|
Fórmula molecular |
C7H17NO |
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C7H17NO/c1-7(2)9-6-5-8(3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
JKIZQXAGFSTQBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


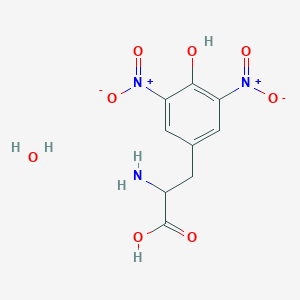
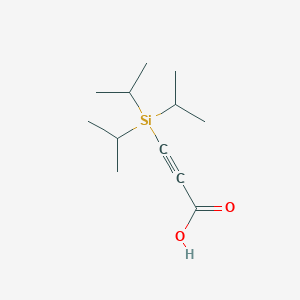
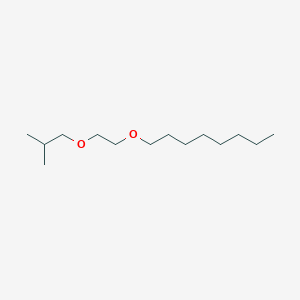
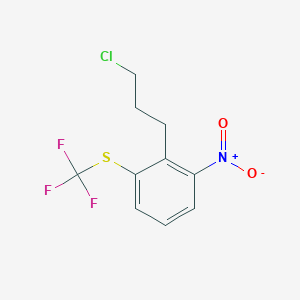
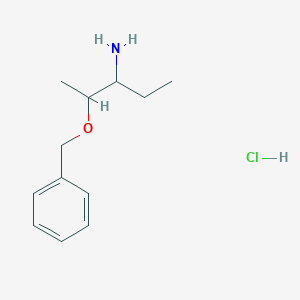
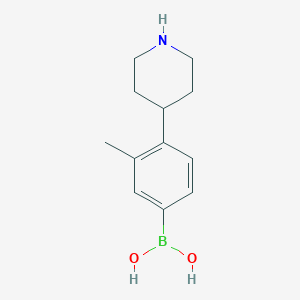
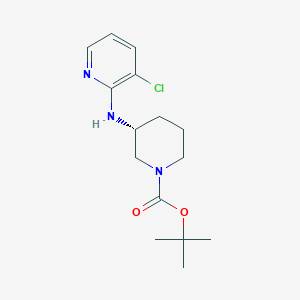
![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)

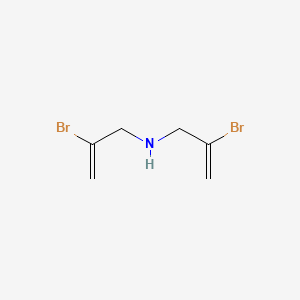
![tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14072358.png)
